3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
The compound “3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonamide” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The “3-tert-butyl” indicates a tert-butyl group attached to the third carbon of the pyrazole ring. The “1-methyl” indicates a methyl group attached to the first carbon of the ring. The “4-sulfonamide” indicates a sulfonamide group (-S(=O)2-NH2) attached to the fourth carbon of the ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cycloadditions. The reactivity of this specific compound would be influenced by the electron-donating methyl and tert-butyl groups and the electron-withdrawing sulfonamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The tert-butyl and methyl groups are nonpolar and hydrophobic, while the sulfonamide group is polar and can participate in hydrogen bonding. This could affect properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Biological Evaluation
A sulfonamide-containing series, including 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonamide derivatives, were explored for their potential as cyclooxygenase-2 (COX-2) inhibitors. Through extensive structure-activity relationship studies, several potent and selective COX-2 inhibitors were identified. This work contributes to the understanding of sulfonamide derivatives in medical chemistry, especially for their application in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antimicrobial Activity
Derivatives of pyrazolo[3,4-d]pyrimidine with sulfonamide moieties, closely related to this compound, exhibited notable antimicrobial activities. This suggests the potential of sulfonamide derivatives in the development of new antibacterial agents, with some compounds showing potency comparable to standard antibiotics like Chloramphenicol (Ghorab et al., 2004).
Heterocyclic Sulfonamides Synthesis
The development of a parallel medicinal chemistry protocol demonstrated the efficiency of synthesizing heterocyclic sulfonamides, including pyrazole-4-sulfonamides. This showcases the adaptability of sulfonamide chemistry in accessing a variety of heterocyclic compounds, which could be pivotal for drug discovery efforts (Tucker et al., 2015).
Structural Studies
Structural studies of compounds structurally related to this compound, such as 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, have been conducted. These studies reveal the geometric parameters and potential for forming stable crystal structures through intermolecular interactions, which is important for the design of materials with specific properties (Ivanov et al., 2020).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Pyrazoline benzensulfonamides, including structures similar to this compound, have been synthesized and tested for their inhibitory activity against carbonic anhydrase and acetylcholinesterase enzymes. These studies provide insights into the development of new therapeutic agents for diseases related to these enzymes, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Ozmen Ozgun et al., 2019).
Safety and Hazards
Future Directions
Pyrazole derivatives are an active area of research in medicinal chemistry, and new compounds are being synthesized and tested for various biological activities. Future research on this compound could involve testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .
Properties
IUPAC Name |
3-tert-butyl-1-methylpyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-8(2,3)7-6(14(9,12)13)5-11(4)10-7/h5H,1-4H3,(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOSSRHBQAHNLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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